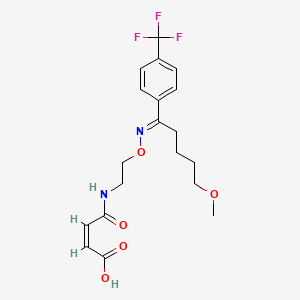
Fluvoxamine Maleic Acid Monoamide(Fluvoxamine Maleate Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Fluvoxamine Maleic Acid Monoamide follows stringent regulatory guidelines to ensure the purity and quality of the compound. The production process involves the use of high-quality reagents and controlled reaction conditions to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Fluvoxamine Maleic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Fluvoxamine Maleic Acid Monoamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of fluvoxamine maleate.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Industry: Utilized in the pharmaceutical industry for quality control and regulatory compliance.
Wirkmechanismus
The exact mechanism of action of Fluvoxamine Maleic Acid Monoamide is not well-documented. as an impurity of fluvoxamine maleate, it may share some similarities in its interaction with biological targets. Fluvoxamine maleate primarily functions by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels and improving mood . It also acts as an agonist for the sigma-1 receptor, which plays a role in modulating inflammation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Fluvoxamine Maleate: The parent compound, used as an SSRI for treating OCD and depression.
Uniqueness: Fluvoxamine Maleic Acid Monoamide is unique due to its specific chemical structure and its presence as an impurity in fluvoxamine maleate. Its identification and characterization are crucial for ensuring the safety and efficacy of fluvoxamine maleate formulations .
Eigenschaften
Molekularformel |
C19H23F3N2O5 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(Z)-4-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H23F3N2O5/c1-28-12-3-2-4-16(14-5-7-15(8-6-14)19(20,21)22)24-29-13-11-23-17(25)9-10-18(26)27/h5-10H,2-4,11-13H2,1H3,(H,23,25)(H,26,27)/b10-9-,24-16+ |
InChI-Schlüssel |
IRLGOHSHDYCIAB-ZMVBZRCWSA-N |
Isomerische SMILES |
COCCCC/C(=N\OCCNC(=O)/C=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
COCCCCC(=NOCCNC(=O)C=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


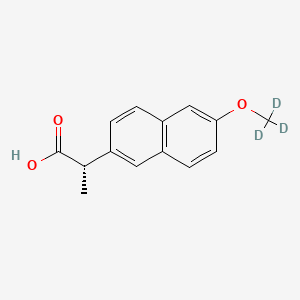
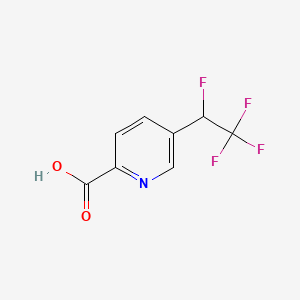
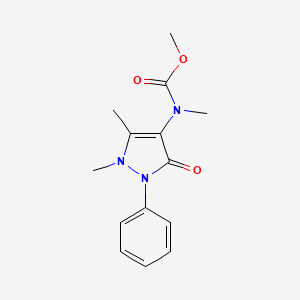

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)
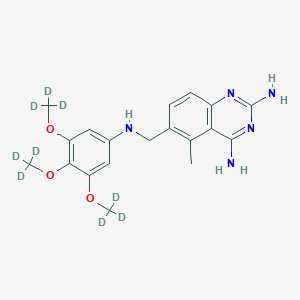
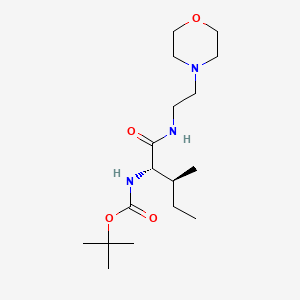
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
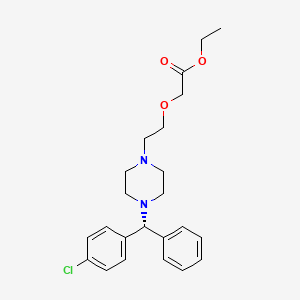
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
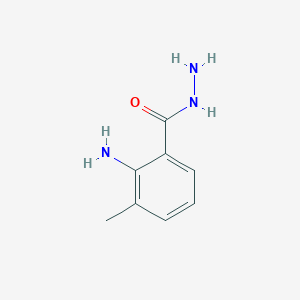
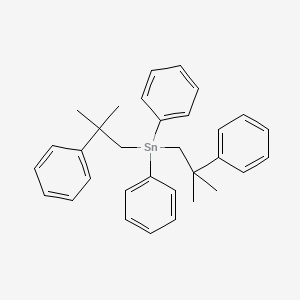
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
